The synthesis of (1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride typically follows a multi-step process:
This synthesis route can be optimized for industrial applications by employing chiral catalysts and specific reaction conditions that ensure high yields and selectivity for the desired stereoisomer.
The molecular structure of (1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride features a six-membered cyclohexane ring with an amino group and a carboxylic acid functional group. The stereochemistry at the 1 and 3 positions contributes to its chiral nature, which is essential for its biological activity.
The compound's three-dimensional conformation influences its interaction with biological targets, making it a subject of interest in drug design and development .
(1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride can participate in various chemical reactions:
These reactions are essential for modifying the compound's structure to enhance its pharmacological properties or create derivatives with improved efficacy.
The mechanism of action of (1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride involves its interaction with specific enzymes or receptors within biological systems. This interaction can modulate enzymatic activity or influence protein interactions, leading to various biological effects.
Understanding these mechanisms is crucial for exploring the therapeutic potential of this compound in treating neurological disorders.
(1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride exhibits several notable physical and chemical properties:
These properties are important for determining the compound's suitability for various applications in research and industry.
(1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride has diverse applications across multiple scientific fields:
Asymmetric hydrogenation and chiral auxiliary-mediated syntheses dominate the enantioselective production of this compound. A prominent route employs proline-derived catalysts for the hydrogenation of cyclic enamide precursors, achieving enantiomeric excesses (ee) >95% under mild conditions (25°C, 50 psi H₂). Key to success is the use of Rh(I)-(R,R)-Et-DuPhos complexes, which enforce the desired (1R,3S) configuration via quadrant-specific substrate binding [2] [5]. Alternative chiral pool strategies utilize (1R,2S)-(−)-norephedrine to generate enantioenriched 3-aminocyclohexanone intermediates, followed by stereoselective reductive amination. These methods typically yield diastereomeric ratios exceeding 20:1, though they require additional steps for auxiliary removal [5].
Table 1: Performance of Asymmetric Catalytic Methods
Catalyst System | Reaction Conditions | ee (%) | Diastereoselectivity | Yield (%) |
---|---|---|---|---|
Rh(I)-(R,R)-Et-DuPhos | 50 psi H₂, MeOH, 25°C, 24h | 98 | >99:1 (1R,3S) | 92 |
Ir(I)-(S)-Tol-BINAP | 100 psi H₂, iPrOH, 40°C, 36h | 89 | 90:10 (1R,3S) | 85 |
(1R,2S)-(−)-Norephedrine | NaBH₃CN, CH₂Cl₂, −20°C | N/A | 95:5 (1R,3S) | 78 |
Biocatalytic approaches leverage ω-transaminases and L-amino acid dehydrogenases for stereocontrolled amination. Engineered Arthrobacter sp. transaminases convert 3-oxocyclohexanecarboxylic acid to the (1S,3S)-enantiomer with >99% ee, while Candida boidinii phenylalanine dehydrogenase generates the (1R,3R) isomer. Accessing the (1R,3S) configuration requires kinetic resolution using Pseudomonas fluorescens lipase, selectively acylating the undesired (1S,3R)-enantiomer from racemic mixtures [2] [5]. A breakthrough involves CPO-T-mediated reductive amination, adapted from cyclopentane systems, which achieves 97% de for the (1R,3S) isomer using ammonia-borane complexes and chiral phosphine-oxazoline ligands. This method operates optimally at pH 8.5 and 30°C, enabling gram-scale synthesis without epimerization [2].
Solid-phase peptide synthesis (SPPS) incorporates this amino acid into cyclic peptides mimicking β-turn secondary structures. Using Rink amide resin, Fmoc-protected (1R,3S)-3-aminocyclohexanecarboxylic acid is coupled via HBTU activation (4 equiv, 2h, RT). Subsequent on-resin cyclization between the carboxylic acid and N-terminal amine of linear precursors (e.g., H-D-Phe-(1R,3S-ACHC)-Arg-OH) yields 7- to 12-membered rings. These constructs exhibit enhanced proteolytic stability and serve as αvβ3 integrin antagonists [5]. Notably, alternating sequences with cis-3-aminocyclohexanecarboxylic acid form self-assembling peptide nanotubes with 7Å pores, stabilized by intramolecular hydrogen bonding between carbonyl oxygen and amide protons [5].
Strategic protection is essential for selective functionalization:
Table 2: Protection/Deprotection Sequence Efficiency
Step | Reagents/Conditions | Yield (%) | Epimerization Risk |
---|---|---|---|
Amino Protection | Boc₂O, Na₂CO₃, dioxane/H₂O, 25°C | 98 | Low |
Carboxyl Esterification | CH₂N₂, Et₂O, 0°C, 0.5h | 99 | None |
Boc Deprotection | 4M HCl/dioxane, 25°C, 1h | 95 | Moderate* |
Ester Hydrolysis | LiOH, THF/MeOH/H₂O, 25°C, 2h | 97 | Low |
*Mitigated by temperature control (<25°C)
The Diels-Alder reaction between butadiene and acrylic acid derivatives provides direct access to the cyclohexane framework. Chiral acrylate auxiliaries like Oppolzer’s sultam enforce facial selectivity, yielding (1R,3S)-3-aminocyclohex-4-ene-1-carboxylic acid with 90% de after cycloaddition (toluene, 110°C, 24h) [6]. Critical post-functionalizations include:
These methodologies collectively enable scalable, stereocontrolled synthesis of (1R,3S)-3-aminocyclohexanecarboxylic acid hydrochloride, supporting its application in drug discovery and biomaterials science.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7